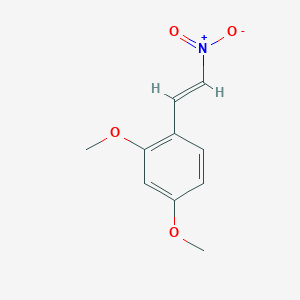

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

Description

The exact mass of the compound Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMXHEUHHRTBQT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-10-7 | |

| Record name | Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2,4-Dimethoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dimethoxy-β-nitrostyrene

Abstract: This guide provides a comprehensive overview of the synthesis of 2,4-dimethoxy-β-nitrostyrene, a key precursor in the synthesis of various pharmacologically active compounds. We delve into the core chemical principles, offering a detailed mechanistic understanding of the Henry reaction, which is central to this transformation. The document provides field-proven, step-by-step protocols, data interpretation guidelines, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2,4-dimethoxy-β-nitrostyrene

2,4-dimethoxy-β-nitrostyrene serves as a critical building block in organic synthesis, most notably as a precursor for the synthesis of 2C-H, a psychedelic phenethylamine, and other related compounds of interest in medicinal chemistry and neuroscience research. Its structure, featuring a reactive nitroalkene group, makes it a versatile intermediate for the introduction of an ethylamine side chain onto the dimethoxybenzene scaffold through reduction. The synthesis of this intermediate is a foundational step for researchers exploring the structure-activity relationships of this class of compounds.

The primary route to 2,4-dimethoxy-β-nitrostyrene is the Henry reaction (also known as the nitroaldol reaction) between 2,4-dimethoxybenzaldehyde and nitromethane.[1] This reaction, while conceptually straightforward, requires careful control of reaction conditions to ensure high yields and purity. This guide will elucidate the nuances of this process.

Mechanistic Deep Dive: The Henry Reaction

The synthesis of 2,4-dimethoxy-β-nitrostyrene from 2,4-dimethoxybenzaldehyde and nitromethane is a classic example of a base-catalyzed Henry reaction. The mechanism proceeds through several key steps, which are crucial to understand for process optimization and troubleshooting.[1]

Step 1: Deprotonation of Nitromethane

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane. Nitromethane is significantly more acidic than typical alkanes due to the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (the nitronate anion) through resonance.

Step 2: Nucleophilic Attack

The resonance-stabilized nitronate anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, a nitroalkoxide.

Step 3: Protonation

The nitroalkoxide intermediate is then protonated by the conjugate acid of the base (or a protic solvent, if present) to yield a β-nitro alcohol (nitroaldol).

Step 4: Dehydration

Under the reaction conditions, the β-nitro alcohol readily undergoes a base-catalyzed dehydration (elimination of a water molecule) to form the final product, 2,4-dimethoxy-β-nitrostyrene. This elimination is driven by the formation of a conjugated system, which is thermodynamically favorable. The electron-withdrawing nature of the nitro group facilitates this elimination.[2]

Causality Behind Experimental Choices:

-

Choice of Base: While strong bases like sodium hydroxide can be used, they can also promote side reactions.[3] Ammonium acetate is a frequently used catalyst.[4][5] It is thought to be in equilibrium with ammonia and acetic acid, providing a mildly basic environment that catalyzes the reaction effectively while minimizing side product formation.[6] The acetic acid can also act as a proton source and co-solvent.

-

Solvent Selection: Glacial acetic acid is often used as a solvent, as it facilitates the reaction and the subsequent dehydration step.[4] Other solvents like ethanol can also be employed. The choice of solvent can influence reaction rates and the solubility of reactants and products.

-

Temperature Control: The reaction is often heated to drive the dehydration of the intermediate β-nitro alcohol to the desired nitrostyrene.[7] However, excessive heat can lead to polymerization of the product.[8] Careful temperature control is therefore critical for maximizing the yield of the desired product.

Caption: Mechanism of the Henry reaction for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2,4-dimethoxybenzaldehyde | 166.17 | 16.6 | 0.1 |

| Nitromethane | 61.04 | 7.3 | 0.12 |

| Ammonium acetate | 77.08 | 3.9 | 0.05 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Methanol (for recrystallization) | 32.04 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 16.6 g (0.1 mol) of 2,4-dimethoxybenzaldehyde, 7.3 g (0.12 mol) of nitromethane, and 3.9 g (0.05 mol) of ammonium acetate in 50 mL of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with constant stirring for 2-4 hours. The solution should turn a deep yellow to orange color.

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude 2,4-dimethoxy-β-nitrostyrene should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or in a vacuum oven at a low temperature (e.g., 40-50 °C).

-

Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot methanol.[9][10][11] Dissolve the solid in hot methanol until no more solid dissolves, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry to a constant weight. The expected yield is in the range of 70-85%.

Caption: Experimental workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Data Interpretation and Characterization

-

Appearance: The final product should be a bright yellow crystalline solid.

-

Melting Point: The reported melting point of 2,4-dimethoxy-β-nitrostyrene is around 101-103 °C. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl protons, and the methoxy groups.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the nitro group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹), and the carbon-carbon double bond (around 1620-1640 cm⁻¹).

-

Safety and Handling

-

Nitromethane: is a flammable and potentially explosive compound.[12][13][14][15] It should be handled in a well-ventilated fume hood, away from heat and open flames.

-

2,4-dimethoxybenzaldehyde and 2,4-dimethoxy-β-nitrostyrene: may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Glacial Acetic Acid: is corrosive and should be handled with care.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction, improper temperature control, or loss during workup. | Ensure the reaction goes to completion by monitoring with TLC. Check the reaction temperature. Be careful during the transfer and filtration steps to minimize mechanical losses. |

| Oily or gummy product | Impurities or incomplete drying. | Ensure the crude product is thoroughly washed and dried. If the product remains oily, purification by column chromatography may be necessary. Seeding the oil with a small crystal can sometimes induce crystallization.[16] |

| Dark-colored product (red or brown) | Polymerization of the nitrostyrene. | Avoid prolonged heating or exposure to strong bases.[8] Purify the product by recrystallization, and if necessary, use activated charcoal to remove colored impurities. |

References

- Henry, L. (1895). Formation Synthétique des Alcools Nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.

-

AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Nitroaldol reaction. Retrieved from [Link]

-

Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Penta Chemicals. (2025, March 17). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]

-

University of North Carolina at Charlotte. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

-

Sciencemadness.org. (2020, July 10). Failed Henry reaction with 3,4,5-TMB. Retrieved from [Link]

-

Reddit. (2020, April 1). Henry reaction catalyst. Retrieved from [Link]

-

MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1).... Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

-

Organic Chemistry at the University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Journal of Chemical Health Risks. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of Chemical Health Risks, 4(2), 35-42.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Nitroaldol_reaction [chemeurope.com]

- 3. echemi.com [echemi.com]

- 4. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. echemcom.com [echemcom.com]

- 7. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. How To [chem.rochester.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. mt.com [mt.com]

- 12. afdpetroleum.com [afdpetroleum.com]

- 13. lobachemie.com [lobachemie.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. safety.charlotte.edu [safety.charlotte.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-, also commonly known as 2,4-dimethoxy-β-nitrostyrene, is a substituted aromatic nitroalkene of significant interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a dimethoxy-substituted phenyl ring conjugated with a nitroethenyl group, imparts a unique electronic profile that dictates its reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| CAS Number | 1891-10-7 | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 107-111 °C | [2] |

| IUPAC Name | 1,2-dimethoxy-4-(2-nitroethenyl)benzene | [3] |

Synthesis

The primary route for the synthesis of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is the Henry condensation reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 2,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst, typically an amine such as ammonium acetate. The reaction proceeds via the formation of a nitronate anion, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroaldol intermediate yields the desired β-nitrostyrene.

General Reaction Scheme:

A simplified workflow for the Henry condensation.

Experimental Protocol: Synthesis of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)-

-

Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Addition of Reagents: To this solution, add nitromethane and a catalytic amount of ammonium acetate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent dehydration.

-

Work-up and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as yellow crystals.

Spectroscopic Characterization

The structural elucidation of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons. The two vinylic protons typically appear as doublets with a large coupling constant (J > 13 Hz), indicative of a trans configuration. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methoxy groups will each present as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbons of the nitrovinyl group will be in the characteristic alkene region, with the β-carbon being significantly deshielded due to the electron-withdrawing effect of the nitro group. The aromatic carbons will appear in the downfield region, and the two methoxy carbons will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1500-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). Other key absorbances include those for the C=C double bond of the vinyl group and the C-O stretches of the methoxy groups, as well as the characteristic bands for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (209.20). The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring and side chain.

Chemical Reactivity

The reactivity of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is largely dictated by the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group.

Michael Addition: This compound is an excellent Michael acceptor.[4] The β-carbon of the nitroethenyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

General scheme of a Michael addition reaction.

Cycloaddition Reactions: β-Nitrostyrenes can also participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienophiles. These reactions provide a pathway to the synthesis of complex cyclic and heterocyclic systems.

Applications in Drug Development

The β-nitrostyrene scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[5][6] Derivatives of nitrostyrene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

Mechanism of Action: The biological activity of many β-nitrostyrene derivatives is attributed to their ability to act as Michael acceptors and react with nucleophilic residues, such as cysteine, in the active sites of enzymes.[5] This covalent modification can lead to the inhibition of key cellular signaling pathways. For instance, some nitrostyrene derivatives have been identified as potent inhibitors of tyrosine kinases, which play a crucial role in cell proliferation and survival.[9] Furthermore, some studies suggest that the anticancer effects of nitrostyrenes may be mediated through the induction of reactive oxygen species (ROS) and subsequent DNA damage and apoptosis in cancer cells.[1]

Potential Therapeutic Applications: The diverse biological activities of nitrostyrene derivatives make them attractive candidates for further investigation in drug discovery programs. The 2,4-dimethoxy substitution pattern on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. Research into the specific anticancer and antimicrobial activities of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- and its derivatives could lead to the development of novel therapeutic agents.[5][6] For example, studies have shown that some dimethoxy-β-nitrostyrene derivatives exhibit antifungal activity, particularly against Candida albicans.[8]

Toxicology and Safety

While the β-nitrostyrene scaffold holds therapeutic promise, a thorough evaluation of its toxicological profile is essential. The high reactivity of these compounds as Michael acceptors means they can potentially react non-specifically with biological nucleophiles, which could lead to toxicity. Detailed in vitro and in vivo toxicological studies are required to assess the safety of Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- for any potential therapeutic application. Currently, specific toxicological data for this particular compound is limited in the public domain.

Conclusion

Benzene, 2,4-dimethoxy-1-(2-nitroethenyl)- is a versatile chemical entity with well-defined synthetic pathways and a rich spectrum of chemical reactivity. Its role as a potent Michael acceptor makes it a valuable building block in organic synthesis. The growing body of evidence for the diverse biological activities of β-nitrostyrene derivatives, including their potential as anticancer and antimicrobial agents, underscores the importance of further research into this compound and its analogues. A comprehensive understanding of its chemical properties, coupled with rigorous biological and toxicological evaluation, will be crucial in unlocking its full potential in the field of drug development.

References

- Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4234.

- Milhazes, N., Calhelha, R. C., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2006). beta-Nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4078–4088.

-

The Royal Society of Chemistry. (2014). Supporting Information for A facile one-pot synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane using a recyclable catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]

- Lin, Y. M., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 9(33), 23039–23053.

- James, B., & Saikia, L. (2016). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry - Section B, 55B(1), 75-81.

-

ResearchGate. (n.d.). (A) Partial 1H NMR spectrum of the nitrostyrene (3e) re. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

- Doré, J. C., & Viel, C. (1975). [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives]. Il Farmaco; edizione scientifica, 30(2), 81–109.

-

LookChem. (n.d.). Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

-

SpectraBase. (n.d.). beta-Nitro-2,4,5-trimethoxystyrene. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of 2,5-Dimethoxy-β-nitrostyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S8: 13C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7: 1H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... Retrieved from [Link]

- Milhazes, N., et al. (2007). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 15(20), 6736-6745.

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). factory and supplier 40276-11-7 2,5-Dimethoxy-Beta-Nitrostyrene in stock. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-DIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene. Retrieved from [Link]

Sources

- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to 2,4-dimethoxy-β-nitrostyrene (CAS 37630-19-6): Synthesis, Characterization, and Application as a Phenethylamine Precursor

Executive Summary: This document provides an in-depth technical overview of 2,4-dimethoxy-β-nitrostyrene, a key chemical intermediate. Primarily targeting researchers, chemists, and professionals in drug development, this guide details the compound's physicochemical properties, outlines a robust synthesis protocol via the Henry condensation reaction, and describes its principal application as a precursor to substituted phenethylamines. Methodologies for chemical reduction and analytical characterization are presented with an emphasis on the underlying chemical principles and practical laboratory execution. The ultimate aim is to equip scientific professionals with the necessary knowledge to synthesize, verify, and utilize this compound in research and development settings.

Chemical Identity and Physicochemical Properties

2,4-dimethoxy-β-nitrostyrene, registered under CAS number 37630-19-6, is a nitroalkene derivative of dimethoxybenzene.[1][2][3] Its structure is characterized by a styrene backbone with two methoxy groups at positions 2 and 4 of the phenyl ring and a nitro group attached to the beta-carbon of the vinyl group. This specific arrangement of functional groups makes it a valuable and versatile precursor in organic synthesis.

Caption: Mechanism of the Henry Condensation for β-nitrostyrene synthesis.

Experimental Protocol: Synthesis of 2,4-dimethoxy-β-nitrostyrene

This protocol is adapted from established procedures for analogous compounds. [4][5][6][7]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and anhydrous ammonium acetate (0.3 eq).

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid or toluene (approx. 4-5 mL per gram of aldehyde). The choice of solvent can influence reaction time and purity.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature. A yellow solid may precipitate.

-

Pour the mixture into a beaker containing a cold mixture of water and isopropanol (e.g., 7:1 v/v) to precipitate the product fully. [4] * Collect the crude solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold methanol or ethanol to remove residual impurities.

-

-

Purification: The crude product can be recrystallized from a suitable solvent like methanol, ethanol, or isopropanol to yield a bright yellow crystalline solid of high purity.

-

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized 2,4-dimethoxy-β-nitrostyrene, a combination of spectroscopic methods is essential.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Two singlets for the methoxy group protons (~3.8-4.0 ppm). - A series of aromatic protons in the range of ~6.4-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Two doublets for the vinyl protons (~7.5-8.0 ppm) with a large coupling constant (J ≈ 13-14 Hz) confirming the trans configuration. [8] |

| ¹³C NMR | - Signals for the two distinct methoxy carbons (~55-56 ppm). - Aromatic carbon signals (~98-162 ppm). - Two signals for the vinyl carbons (~130-140 ppm). - No signal for an aldehyde carbon (~190 ppm) should be present. |

| FT-IR | - Strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - A peak for the C=C double bond of the vinyl group around 1620-1640 cm⁻¹. - C-O stretches for the methoxy groups around 1200-1280 cm⁻¹. |

| Mass Spec. (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (209.20 g/mol ). |

Core Application: Reduction to 2,4-Dimethoxyphenethylamine

The primary utility of β-nitrostyrenes in drug development is their role as immediate precursors to phenethylamines, a class of compounds with significant pharmacological activity. [9][10]The reduction of the nitro group to a primary amine is a critical transformation. While catalytic hydrogenation is a classic method, modern procedures often favor chemical reduction for its speed and scalability. [11]A highly effective one-pot method utilizes sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂). [9][12][13][14] Causality in Experimental Design: The NaBH₄/CuCl₂ system offers a significant advantage. [9][14]Sodium borohydride alone is generally not strong enough to reduce a nitroalkene. However, in the presence of CuCl₂, a more potent reducing species is formed in situ, which rapidly and efficiently reduces the nitro group to the amine under mild conditions, often in minutes rather than hours. [12][13]This method avoids the need for high-pressure hydrogenation equipment and expensive catalysts.

Caption: Workflow for the reduction of β-nitrostyrene to phenethylamine.

Experimental Protocol: Reduction of 2,4-dimethoxy-β-nitrostyrene

This protocol is based on the published NaBH₄/CuCl₂ reduction method. [9][12][14]

-

Setup: In a flask, dissolve 2,4-dimethoxy-β-nitrostyrene (1.0 eq) in a mixture of 2-propanol and water.

-

Reagent Addition: Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (approx. 2.0 eq) to the solution and stir until dissolved.

-

Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (approx. 10.0 eq) portion-wise. The addition is exothermic and will cause vigorous hydrogen evolution. Maintain the temperature below 20 °C. The reaction is typically complete within 10-30 minutes after the final addition. [12][13]4. Quenching & Workup:

-

Once the reaction is complete (monitored by TLC), carefully quench any excess NaBH₄ by the slow addition of hydrochloric acid until the solution is acidic (pH ~1).

-

Evaporate the 2-propanol under reduced pressure.

-

Make the remaining aqueous solution strongly basic (pH >12) by adding a concentrated NaOH solution.

-

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyphenethylamine, typically as an oil. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

Pharmacological Context and Future Directions

The product of this synthesis, 2,4-dimethoxyphenethylamine, belongs to the broad class of phenethylamine compounds. This class includes many well-known psychoactive substances and pharmaceuticals. [15]The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity, particularly at serotonin receptors.

-

Analog Comparison: The 2,5-dimethoxy substituted phenethylamines (the "2C-x" family) are potent agonists or partial agonists of the serotonin 5-HT₂A and 5-HT₂C receptors, which is believed to mediate their psychedelic effects. [16][17]For instance, 2,5-dimethoxyphenethylamine (2C-H) is the parent compound of this series and has been studied for its interaction with monoamine oxidases (MAO) and serotonin receptors. [18][19]* Research Potential: While 2,4-dimethoxyphenethylamine is less studied than its 2,5- and 3,4-isomers, its structural similarity suggests it is a valuable candidate for pharmacological screening. Researchers in drug development may investigate its binding affinity at various monoamine receptors and transporters to explore potential therapeutic applications, such as in psychiatry or as an anti-inflammatory agent, a property seen in some 2C compounds. [16][18]

Safety and Handling

-

Nitrostyrenes: These compounds should be handled with care. They are considered irritants.

-

Reagents: Nitromethane is flammable and toxic. Sodium borohydride reacts violently with acid and water to produce flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

-

d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

d'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

-

Aalborg University's Research Portal. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

-

Wagner, D. P., Rachlin, A. I., & Teitel, S. (1971). β-Phenethylamines. The Catalytic Hydrogenation of π-Nitrostyrenes. Synthetic Communications, 1(1), 47-52. [Link]

-

Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

PrepChem.com. Synthesis of 2,4-Dimethoxy-β-methyl-β-nitrostyrene. [Link]

-

Psychedelic Science Review. The Pharmacology of 2C-H. [Link]

-

King-Pharm. 2,4-DIMETHOXY-OMEGA-NITROSTYRENE. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Organic Chemistry Reaction. The Henry Reaction. [Link]

-

Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 636-645. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

Shandong Minglang Chemical Co., Ltd. (2023). 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. [Link]

-

PubChem. 3,4-Dimethoxy-beta-nitrostyrene. [Link]

-

Wikipedia. 2C (psychedelics). [Link]

-

PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

-

SynArchive. Henry Reaction. [Link]

-

NIST WebBook. 3,4-Dimethoxy-β-nitrostyrene. [Link]

-

Amissah, F., et al. (2015). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Pharmacy Practice, 28(4), 360-367. [Link]

-

Wikipedia. 2C-B. [Link]

- Google Patents. (2022). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

-

ResearchGate. (2020). β-Nitrostyrene derivatives as potential antibacterial agents. [Link]

-

SpectraBase. 2,4-DIMETHYL-TRANS-BETA-METHYL-BETA-NITROSTYRENE. [Link]

-

NIST WebBook. 4-Methoxy-β-nitrostyrene. [Link]

-

Scribd. NMR Data of Β-nitrostyrene. [Link]

Sources

- 1. 37630-19-6|(E)-2,4-Dimethoxy-1-(2-nitrovinyl)benzene|BLD Pharm [bldpharm.com]

- 2. 37630-19-6 2,4-DIMETHOXY-OMEGA-NITROSTYRENE [chemsigma.com]

- 3. 37630-19-6 CAS MSDS (2,4-DIMETHOXY-OMEGA-NITROSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 6. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]

- 7. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vbn.aau.dk [vbn.aau.dk]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 17. 2C-B - Wikipedia [en.wikipedia.org]

- 18. psychedelicreview.com [psychedelicreview.com]

- 19. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2,4-dimethoxy-β-nitrostyrene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of β-nitrostyrene represent a promising class of organic compounds exhibiting a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. This technical guide focuses on 2,4-dimethoxy-β-nitrostyrene, a specific analog whose therapeutic potential is inferred from the well-documented activities of its structural relatives. This document synthesizes current research to provide a comprehensive overview of its likely mechanisms of action, supported by field-proven experimental protocols and data interpretation guidelines. We will explore its role as an inhibitor of fungal growth, a disruptor of cancer cell proliferation via tubulin polymerization and ROS-mediated apoptosis, and a modulator of the innate immune response through NLRP3 inflammasome inhibition. The causality behind experimental designs is explained to provide a self-validating framework for researchers aiming to investigate this promising compound.

Introduction: The Therapeutic Potential of the Nitrostyrene Scaffold

2,4-dimethoxy-β-nitrostyrene (DMNS) is an aromatic nitroalkene with the chemical formula C₁₀H₁₁NO₄.[1] Like other β-nitrostyrenes, it is typically synthesized via a Henry condensation reaction between the corresponding benzaldehyde (2,4-dimethoxybenzaldehyde) and nitromethane.[2] The core of its biological activity lies in the electron-withdrawing nature of the nitro group conjugated to the styrene backbone. This chemical feature makes the β-carbon a potent electrophile, susceptible to Michael addition reactions with biological nucleophiles such as the thiol groups in cysteine residues of key cellular proteins. This reactivity underpins its ability to modulate a variety of signaling pathways.

The broader β-nitrostyrene family has demonstrated significant therapeutic potential, showing efficacy as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] This guide will extrapolate from the robust data available for closely related analogs, such as 3,4-dimethoxy- and 3,4-methylenedioxy-β-nitrostyrene, to build a comprehensive profile of the probable biological activities of the 2,4-dimethoxy isomer.

Antifungal Activity: Targeting Fungal Cell Viability

Fungal infections, particularly those caused by resistant strains of Candida albicans, pose a significant global health threat. β-nitrostyrene derivatives have emerged as potent antifungal agents with fungicidal activity.[3][6]

Mechanism of Action

The antifungal efficacy of nitrostyrenes is multifactorial, disrupting several key cellular processes simultaneously.[3][7][8]

-

Protein Tyrosine Phosphatase (PTP1B) Inhibition: The nitrovinyl group can act as a phosphotyrosine mimetic, enabling it to bind to and inhibit enzymes like PTP1B. This inhibition disrupts critical cell signaling pathways that regulate microbial cell function.[8]

-

Cell Wall Disruption: Transcriptomic studies on C. albicans treated with nitrostyrene derivatives reveal differential expression of genes involved in cell wall metabolism. This leads to compromised cell wall integrity and morphological defects.[3]

-

Induction of Oxidative Stress: The compounds have been shown to enhance the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and cell death.[3]

-

Modulation of Drug Efflux: Nitrostyrenes can also interfere with drug efflux pumps, which may explain their synergistic action when combined with other antifungal drugs like fluconazole.[3]

Data Presentation: Comparative Antifungal Efficacy

Table 1: Comparative MIC Values of β-Nitrostyrene Derivatives against Candida albicans

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 128 | [8] |

| Fluconazole (Control) | Candida albicans | 0.25 - 16 | Public Data |

| Caspofungin (Control) | Candida albicans | 0.03 - 0.25 | Public Data |

Note: This data is for comparative purposes to illustrate the potential activity range.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of a compound, a critical measure of its antifungal potency.[9][10][11][12]

Rationale: The broth microdilution method is a robust and scalable assay that allows for the simultaneous testing of multiple compound concentrations to precisely identify the lowest concentration that inhibits microbial growth.[11]

-

Preparation of Compound Stock: Dissolve 2,4-dimethoxy-β-nitrostyrene in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or RPMI medium into each well. Add 100 µL of the compound stock solution to the first column and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Inoculum Preparation: Culture the test organism (e.g., C. albicans) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The β-nitrostyrene scaffold is a recognized pharmacophore in the development of anticancer agents.[8][13] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[4]

Mechanisms of Anticancer Action

The anticancer effects of nitrostyrenes are primarily driven by their ability to induce cell cycle arrest and apoptosis through multiple interconnected pathways.

-

Inhibition of Tubulin Polymerization: Microtubules are dynamic cytoskeletal proteins essential for forming the mitotic spindle during cell division.[14] Many potent anticancer drugs, such as vinca alkaloids and taxanes, function by disrupting microtubule dynamics.[15] Nitrostyrene derivatives are believed to act as tubulin polymerization inhibitors, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption leads to a failure in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

-

Induction of ROS-Mediated Apoptosis: These compounds can increase intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS leads to oxidative stress, causing significant DNA damage and mitochondrial dysfunction. This damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase cascades (e.g., caspase-3), ultimately leading to programmed cell death.[4][13]

Data Presentation: Illustrative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxicity. Based on the activity of related compounds, 2,4-dimethoxy-β-nitrostyrene is expected to show potent activity.

Table 2: Predicted IC₅₀ Values of 2,4-dimethoxy-β-nitrostyrene in Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 5 - 15 |

| A549 | Lung Cancer | 10 - 25 |

| MCF-7 | Breast Cancer | 8 - 20 |

| HeLa | Cervical Cancer | 5 - 18 |

Note: These values are illustrative, based on data from analogous compounds, and require experimental validation.[17][18]

Experimental Protocols

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] It allows for rapid, high-throughput screening of a compound's cytotoxic effects.[20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 2,4-dimethoxy-β-nitrostyrene (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.[19]

Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing direct evidence for this specific mechanism of action.[21][22][23][24]

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter. Prepare a tubulin reaction mix on ice (e.g., 2 mg/mL tubulin) in a general tubulin buffer with GTP and a fluorescent reporter.[21]

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound (2,4-dimethoxy-β-nitrostyrene), a positive control inhibitor (e.g., Nocodazole), and a vehicle control.

-

Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[21][25]

Anti-inflammatory Activity: Modulating the Innate Immune Response

Chronic inflammation is a key driver of many diseases, and inappropriate activation of the innate immune system is a central component. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β.[26][27]

Mechanism of Action: NLRP3 Inflammasome Inhibition

Studies on 3,4-methylenedioxy-β-nitrostyrene (MNS) have demonstrated that it is a specific and potent inhibitor of the NLRP3 inflammasome.[28][29][30] The mechanism is believed to be direct.

-

Blocking Inflammasome Assembly: MNS prevents the activation of the NLRP3 inflammasome by inhibiting the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[28] This blockage prevents the recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form.

-

Inhibition of IL-1β Secretion: By preventing caspase-1 activation, the compound effectively stops the cleavage of pro-IL-1β into mature, secreted IL-1β, a key mediator of inflammatory responses.[31] This inhibitory action is specific to the NLRP3 inflammasome, as MNS does not affect the activation of other inflammasomes like NLRC4 or AIM2.[28][29]

Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay

Rationale: This protocol uses a two-signal model in macrophages to mimic the physiological activation of the NLRP3 inflammasome, allowing for the precise evaluation of inhibitory compounds.[26][32][33][34]

-

Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[26]

-

Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS, 200-500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of 2,4-dimethoxy-β-nitrostyrene for 1 hour.

-

Activation (Signal 2): Trigger inflammasome assembly by treating the cells with an activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.[26]

-

Sample Collection: Carefully collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in treated samples compared to the vehicle control indicates inhibition of the NLRP3 inflammasome.

Conclusion and Future Directions

Based on extensive evidence from structurally related analogs, 2,4-dimethoxy-β-nitrostyrene stands out as a compound with significant therapeutic potential. Its multifaceted biological activity—spanning antifungal, anticancer, and anti-inflammatory domains—is rooted in its ability to covalently modify key proteins and disrupt critical cellular pathways. As a lead compound, it offers a promising scaffold for the development of novel therapeutics.

Future research should focus on:

-

Direct Validation: Conducting the described in vitro assays specifically with 2,4-dimethoxy-β-nitrostyrene to confirm the predicted activities and determine precise MIC and IC₅₀ values.

-

In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of the compound in relevant animal models of fungal infection, cancer, and inflammatory disease.

-

Target Identification: Utilizing advanced proteomics and mass spectrometry to definitively identify the direct protein targets of the compound within cells, further elucidating its mechanisms of action.

By systematically exploring these avenues, the scientific community can unlock the full potential of 2,4-dimethoxy-β-nitrostyrene and its derivatives as next-generation therapeutic agents.

References

- BenchChem. (2025).

-

He, Y., et al. (2014). 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. Journal of Biological Chemistry. [Link]

- BenchChem. (2025).

-

Ramzan, A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry. [Link]

-

Bio-protocol. Tubulin Polymerization Assay. [Link]

-

He, Y., et al. (2014). 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. PMC. [Link]

-

Xing, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

- BenchChem. (2025).

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

Wikipedia. Minimum inhibitory concentration. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

ResearchGate. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall | Request PDF. [Link]

-

Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

- BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.

-

Scribd. Nitrostyrene SS. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

-

ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

-

The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

-

ResearchGate. (PDF) Methods to Activate the NLRP3 Inflammasome. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

3,4-Methylenedioxy-β-Nitrostyrene Ameliorates Experimental Burn Wound Progression by Inhibiting the NLRP3 Inflammasome Activation. PubMed. [Link]

-

ResearchGate. (PDF) 3,4-Methylenedioxy- -nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. [Link]

-

Antifungal activity of beta-nitrostyrenes and some cyclohexane derivatives. PubMed. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]

-

Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. PubMed. [Link]

-

Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A. PubMed. [Link]

-

PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

-

ResearchGate. Towards modern anticancer agents that interact with tubulin | Request PDF. [Link]

-

ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF. [Link]

-

Tubulin-Interactive Natural Products as Anticancer Agents. PMC. [Link]

-

Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PubMed Central. [Link]

-

Wikipedia. β-Nitrostyrene. [Link]

Sources

- 1. 2,4-DIMETHOXY-OMEGA-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijpbs.com [ijpbs.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. maxanim.com [maxanim.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 28. 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. 3,4-Methylenedioxy-β-Nitrostyrene Ameliorates Experimental Burn Wound Progression by Inhibiting the NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 34. researchgate.net [researchgate.net]

Henry reaction for synthesis of substituted nitrostyrenes

An In-Depth Technical Guide to the Henry Reaction for the Synthesis of Substituted Nitrostyrenes

For researchers, scientists, and professionals in drug development, the synthesis of substituted β-nitrostyrenes represents a critical gateway to a vast array of complex molecules. These compounds, characterized by a nitro group conjugated with a styrenyl framework, are not merely synthetic curiosities; they are potent Michael acceptors and versatile precursors for pharmaceuticals, agrochemicals, and fine chemicals.[1] Their rich reactivity makes them indispensable building blocks for synthesizing amino compounds, heterocycles, and notably, substituted phenethylamines, a class of compounds with significant pharmacological relevance.[2][3]

The most common and effective route to these valuable intermediates is the Henry reaction, also known as the nitroaldol reaction.[4] This guide provides a comprehensive exploration of this cornerstone C-C bond-forming reaction, focusing on its application for synthesizing substituted nitrostyrenes from aromatic aldehydes. We will delve into the reaction's mechanistic underpinnings, compare catalytic systems with field-proven insights, and provide detailed, validated protocols to empower researchers in their synthetic endeavors.

The Core Mechanism: From Aldehyde to Alkene

The synthesis of a β-nitrostyrene from an aromatic aldehyde and a nitroalkane (typically nitromethane) is fundamentally a two-stage process: a base-catalyzed nitroaldol addition (the Henry reaction proper) followed by dehydration.[5][6] Understanding this sequence is crucial for optimizing reaction conditions and controlling outcomes.

The entire process is driven by a catalytic amount of base and all steps are reversible.[4][7]

-

Step 1: Deprotonation and Nitronate Formation. The reaction initiates with a base abstracting an acidic α-proton from the nitroalkane. The strong electron-withdrawing effect of the nitro group renders these protons acidic (pKa ≈ 17 in DMSO), facilitating the formation of a resonance-stabilized carbanion, the nitronate.[7]

-

Step 2: Nucleophilic Attack. The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a β-nitro alkoxide intermediate.[8]

-

Step 3: Protonation. The alkoxide is protonated by the conjugate acid of the base used in the first step, yielding the β-nitro alcohol. This is the formal product of the Henry reaction.[4]

-

Step 4: Dehydration. In the presence of acid or under thermal conditions, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the β-nitrostyrene.[4][9]

Caption: Figure 1: Core mechanism of nitrostyrene synthesis via the Henry reaction.

A Comparative Analysis of Catalytic Systems

The efficiency of nitrostyrene synthesis is critically dependent on the choice of catalyst. The selection involves a trade-off between reaction rate, yield, cost, and operational simplicity. While a wide variety of bases can be used, they can be broadly categorized into homogeneous and heterogeneous systems.[4][10] Phase transfer catalysts have also been shown to improve yields in biphasic systems.[11]

| Catalyst System | Catalyst Example | Loading | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Disadvantages & Considerations |

| Homogeneous Base | Methylamine (aq.) | Varies | 40-50 | ~45 min | High | Simple, mild conditions, rapid reaction.[12] | Potential for side reactions; requires careful temperature control. |

| Homogeneous Base | Ethylenediamine | ~25 mol% | Reflux | 12 h | High | Good yields for various substrates.[13] | Requires higher temperatures (reflux conditions). |

| Homogeneous Acid/Ammonium Salt | Ammonium Acetate | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, avoids polymer formation, shorter times than some bases.[13] | Requires reflux, yields can be variable depending on substrate. |

| Heterogeneous Base | Imidazole (solvent-free) | 0.35 mmol per 1 mmol aldehyde | Room Temp. | 5-20 min | 85-95 | Environmentally benign (solvent-free), rapid, high yields, simple workup.[14] | Reaction mixture can become a sticky paste. |

| Phase Transfer Catalyst (PTC) | Quaternary Ammonium Salts | Catalytic | Room Temp. | Varies | Improved | Enhances reaction rates and yields in liquid/liquid heterogeneous systems.[11] | Requires a two-phase solvent system. |

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

The choice of methodology can dramatically impact reaction time and efficiency. Here, we present two validated protocols for the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene, a representative substituted nitrostyrene, comparing a conventional heating method with a modern microwave-assisted approach.[15]

Protocol 1: Conventional Synthesis via Reflux[15]

This "heat-and-stir" method is a classic approach that is reliable but often requires extended reaction times.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin): 1.90 g (12.5 mmol)

-

Nitromethane: 25 mL

-

Ammonium acetate: 0.23 g (3.0 mmol)

-

100 mL round-bottom flask

-

Water condenser

-

Magnetic stirrer with hot plate and oil bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.90 g of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.

-

Add 0.23 g of ammonium acetate to the solution.

-

Attach a water condenser and place the flask in an oil bath on a hot plate with magnetic stirring.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/diethyl ether (50:50 v/v).

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

-

Dilute the remaining solution with 100 mL of water. Transfer the resulting emulsion to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization, typically from ethanol or isopropanol.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)[15]

MAOS is a powerful tool that dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[15]

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin): 0.46 g (3.0 mmol)

-

Nitromethane: 2.5 mL

-

Ammonium acetate: 0.06 g (0.8 mmol)

-

2-5 mL microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

In a 2-5 mL microwave vial, dissolve 0.46 g of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g of ammonium acetate in 2.5 mL of nitromethane.

-

Seal the vial and place it into the microwave reactor.

-

Set the reaction parameters: temperature at 150 °C for a duration of 5 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the excess nitromethane using a rotary evaporator.

-

The workup and purification procedure is similar to the conventional method (steps 8-10), scaled appropriately.

Caption: Figure 2: General experimental workflow for nitrostyrene synthesis.

Synthetic Utility and Downstream Applications

The true value of substituted nitrostyrenes lies in their synthetic versatility. The electron-withdrawing nitro group and the conjugated double bond create a highly reactive scaffold.[5] They are key intermediates in the synthesis of a multitude of target molecules.[1] A prominent application is their reduction to form phenethylamines, a core structure in many psychoactive substances and pharmaceuticals.[2][16] This reduction can be achieved using various reagents, with lithium aluminum hydride (LiAlH₄) being a common choice for complete reduction of both the alkene and the nitro group to the corresponding amine.[2] More recently, milder and more facile methods using sodium borohydride with copper(II) chloride have been developed, allowing for a one-pot synthesis of phenethylamines from nitrostyrenes in as little as 10-30 minutes.[3][17]

Conclusion

The Henry reaction remains an elegant and powerful method for the synthesis of substituted β-nitrostyrenes. By understanding the core mechanism involving a nitroaldol addition followed by dehydration, researchers can make informed decisions about catalysts and reaction conditions. The comparison between conventional heating and microwave-assisted synthesis highlights the significant advancements in synthetic methodology, allowing for rapid and efficient production of these crucial intermediates.[15] The continued development of novel catalytic systems and protocols ensures that the Henry reaction will remain a vital tool in the arsenal of organic chemists, particularly those in the fields of medicinal chemistry and drug development, who rely on these versatile building blocks to construct the next generation of therapeutic agents.

References

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem.

- Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.

- β-Nitrostyrene. Wikipedia.

- A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis. Benchchem.

- (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate.

- Henry reaction in environmentally benign methods using imidazole as catalyst. Taylor & Francis Online.

- The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate.

- Henry Reaction Mechanism. Organic Chemistry.

- Henry Reaction. Wikipedia.

- basic mechanism of the Henry reaction for aromatic aldehydes. Benchchem.

- Henry Reaction. Organic Chemistry Portal.

- Henry Nitroaldol Reaction. Alfa Chemistry.

- Henry reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org.

- The synthesis strategy of nitroalkenes is generally obtained by Henry reaction and dehydration elimination of nitroalkanes and aromatic aldehydes. Google Patents.

- Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.

- Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ResearchGate.

- β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate.

- Phase Transfer Catalysis of Henry and Darzens Reactions. Scirp.org.

- Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health (NIH).

- One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

- High-yielding nitrostyrene catalyst. Hive Methods Discourse.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]

- 11. scirp.org [scirp.org]

- 12. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Core Precursors for 2,4-dimethoxy-β-nitrostyrene Synthesis

This guide provides a comprehensive overview of the essential precursors and the underlying chemical principles for the synthesis of 2,4-dimethoxy-β-nitrostyrene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2,4-dimethoxy-β-nitrostyrene is a valuable intermediate in organic synthesis, particularly in the preparation of various substituted phenethylamines. The core of its synthesis lies in the Henry reaction, a classic carbon-carbon bond-forming reaction. This reaction, also known as a nitroaldol reaction, involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1][2]

The primary precursors for the synthesis of 2,4-dimethoxy-β-nitrostyrene are 2,4-dimethoxybenzaldehyde and a nitroalkane, typically nitromethane. The reaction is catalyzed by a base, with ammonium acetate being a commonly used and effective catalyst.

Core Precursors and Their Roles

2,4-Dimethoxybenzaldehyde

This aromatic aldehyde serves as the electrophilic component in the Henry reaction. The aldehyde group provides the carbon atom that is attacked by the nucleophilic nitronate ion. The methoxy groups at positions 2 and 4 of the benzene ring are electron-donating, which can influence the reactivity of the aldehyde and the properties of the final product.

Properties of 2,4-Dimethoxybenzaldehyde:

Nitromethane

Nitromethane is the source of the nitro group and the nucleophilic carbon in the reaction. In the presence of a base, nitromethane is deprotonated to form a nitronate ion, a key intermediate that initiates the condensation with the aldehyde.

Ammonium Acetate (Catalyst)

Ammonium acetate is a versatile and commonly used catalyst for the Henry reaction. It acts as a weak base to facilitate the deprotonation of nitromethane, and the resulting acetic acid can help to protonate the intermediate alkoxide. Other bases can also be used, but ammonium acetate is often preferred for its mildness and efficiency.

The Henry Reaction: Mechanism and Workflow

The synthesis of 2,4-dimethoxy-β-nitrostyrene proceeds through the following key steps:

-

Nitronate Formation: The base (ammonium acetate) abstracts an acidic proton from nitromethane to form a nucleophilic nitronate ion.

-

Nucleophilic Attack: The nitronate ion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate.

-

Protonation: The β-nitro alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol.

-

Dehydration: The β-nitro alcohol readily undergoes dehydration, often facilitated by heat, to form the final product, 2,4-dimethoxy-β-nitrostyrene.

Below is a diagram illustrating the workflow of this synthesis:

Caption: Workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 2,4-dimethoxy-β-nitrostyrene based on established procedures.[5]

Materials and Reagents:

-

2,4-Dimethoxybenzaldehyde

-